7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1
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Overview
Description
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of midazolam, a well-known benzodiazepine used for its anesthetic and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 involves multiple steps. One common method includes the use of isocyanide reagents. The process typically begins with the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This leads to the formation of imidazobenzodiazepine intermediates .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. Ethyl isocyanoacetate is also commonly used for the synthesis of imidazobenzodiazepines, providing a relatively different method for producing midazolam analogues .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its effects on the central nervous system and its potential therapeutic uses.
Medicine: It is investigated for its sedative, anxiolytic, and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased inhibition of neuronal activity. The molecular targets include the GABA(A) receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Flurazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Fludiazepam: Known for its anxiolytic and muscle relaxant effects.
Cinolazepam: Used for managing severe sleep disorders
Uniqueness
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is unique due to its specific fluorine and chlorine substitutions, which may enhance its pharmacological properties and metabolic stability compared to other benzodiazepines .
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)/i15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-XPOOIHDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=[13C]1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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